molecular formula C19H25NO3 B1595021 Dopamantine CAS No. 39907-68-1

Dopamantine

Cat. No.: B1595021
CAS No.: 39907-68-1
M. Wt: 315.4 g/mol
InChI Key: ZWKFENYDXISLGK-UHFFFAOYSA-N
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Preparation Methods

Dopamantine can be synthesized through a series of chemical reactions involving adamantane and other reagents. One common method involves the reaction of adamantane with 3,4-dihydroxyphenethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Dopamantine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of dopamantine involves its interaction with specific molecular targets and pathways. This compound is known to bind to dopamine receptors in the brain, modulating neurotransmitter release and influencing various physiological processes . It also interacts with other receptors and enzymes, contributing to its therapeutic effects. The exact pathways involved in its action are still under investigation, but its ability to modulate dopamine levels is a key aspect of its mechanism .

Comparison with Similar Compounds

Dopamantine is structurally similar to other adamantane derivatives, such as memantine and rimantadine . These compounds share a common adamantane core but differ in their functional groups and specific applications. Memantine is used primarily for the treatment of Alzheimer’s disease, while rimantadine is an antiviral drug used against influenza . This compound’s unique combination of a catecholamine moiety and an adamantane core distinguishes it from these compounds and contributes to its diverse range of applications.

Properties

CAS No.

39907-68-1

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H25NO3/c21-16-2-1-12(8-17(16)22)3-4-20-18(23)19-9-13-5-14(10-19)7-15(6-13)11-19/h1-2,8,13-15,21-22H,3-7,9-11H2,(H,20,23)

InChI Key

ZWKFENYDXISLGK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC(=C(C=C4)O)O

Key on ui other cas no.

39907-68-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 15.0 g. of dopamine hydrochloride in 200 ml. of pyridine. With stirring, add 47.8 g. of 1-adamantane carboxylic acid chloride portionwise over a 2-hour period at room temperature. Stir at room temperature overnight. Add methanol (200 ml.), water (75 ml.) and concentrated ammonium hydroxide solution (50 ml.) to the reaction mixture and allow the clear solution to stand for 5 hours at room temperature. Pour the solution into 2 liters of 2N hydrochloric acid and ice with vigorous agitation. Extract the oily precipitate with ethyl acetate. Wash the extract with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate and evaporate to a residue. Remove the last traces of ethyl acetate in vacuo and crystallize the product from acetone-ether to obtain the title product, m.p. 198°-200°C.
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